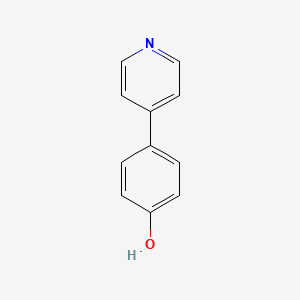

4-(Pyridin-4-yl)phenol

説明

Structure

3D Structure

特性

IUPAC Name |

4-pyridin-4-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANMQSWQAGVFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434086 | |

| Record name | 4-(Pyridin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77409-99-5 | |

| Record name | 4-(Pyridin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-4-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Pyridin 4 Yl Phenol and Its Derivatives

Established Synthetic Routes for 4-(Pyridin-4-yl)phenol

The construction of the biaryl scaffold of this compound is most effectively achieved through well-established carbon-carbon bond-forming reactions, supplemented by protecting group strategies to ensure the integrity of the reactive phenolic hydroxyl group.

Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for synthesizing this compound. wikipedia.orgrose-hulman.edu This palladium-catalyzed reaction forms a carbon-carbon single bond by coupling an organoboron species with an organohalide. wikipedia.org The general mechanism involves a catalytic cycle comprising three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. rose-hulman.edu

For the synthesis of this compound, the reaction typically involves coupling a pyridine-based boronic acid with a halogenated phenol (B47542), or conversely, a phenolic boronic acid with a halopyridine. A common approach is the reaction between 4-pyridineboronic acid and a protected 4-halophenol (e.g., 4-bromoanisole (B123540) or 4-iodoanisole). The use of a palladium catalyst, often complexed with phosphine (B1218219) ligands, and a base is essential for the reaction to proceed. nih.govresearchgate.net

Table 1: Typical Components in Suzuki Cross-Coupling for 4-(Aryl)phenol Synthesis

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 4-Bromoanisole | Electrophilic coupling partner |

| Organoboron Reagent | Pyridine-4-boronic acid | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(dppf)Cl₂ | Catalyzes the C-C bond formation |

| Base | Cesium Carbonate (Cs₂CO₃) | Activates the organoboron species |

| Solvent | 1,4-Dioxane/Water | Reaction medium |

This interactive table summarizes the key reagents involved in a typical Suzuki cross-coupling reaction for the synthesis of a protected this compound.

De-protection Strategies

During Suzuki coupling, the acidic proton of the phenolic hydroxyl group can interfere with the reaction mechanism. Therefore, it is standard practice to "protect" this group prior to the coupling reaction and subsequently "de-protect" it to yield the final product.

The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its removal. Ethers are among the most common protecting groups for phenols. For instance, a methoxy (B1213986) group (forming an anisole (B1667542) derivative) is frequently used. The de-protection of the methyl ether to regenerate the phenol can be achieved using strong reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). Other protecting groups, such as silyl (B83357) ethers, offer milder de-protection conditions. rsc.orgmdpi.com

Table 2: Common Phenol Protecting Groups and De-protection Methods

| Protecting Group | Structure | Reagent for Removal |

|---|---|---|

| Methyl Ether | -OCH₃ | BBr₃, HBr |

| Benzyl Ether | -OCH₂Ph | H₂, Pd/C (Hydrogenolysis) |

| Silyl Ether (e.g., TBDMS) | -OSi(CH₃)₂(C(CH₃)₃) | TBAF, HCl |

This interactive table outlines common protecting groups for the phenolic hydroxyl function and the corresponding reagents used for their removal.

Synthesis of Functionalized this compound Analogues

The this compound scaffold serves as a versatile starting point for creating a diverse range of functionalized analogues through modifications of its aromatic rings or by incorporating it into larger, more complex molecular architectures.

Strategies for Phenolic and Pyridine (B92270) Ring Modifications

Functional groups can be introduced onto either the pyridine or the phenol ring to modulate the electronic and steric properties of the molecule. The phenol ring is susceptible to electrophilic aromatic substitution reactions, such as nitration or halogenation, directed by the activating hydroxyl group.

The pyridine ring, being electron-deficient, undergoes nucleophilic substitution, although this often requires harsh conditions or prior activation (e.g., N-oxidation). The inherent basicity of the pyridine nitrogen allows for straightforward N-alkylation or N-oxidation, providing another avenue for functionalization. nih.gov The synthesis of hydroxylated trisubstituted pyridines demonstrates a method for creating more complex phenolic pyridine structures. rsc.org

Incorporation into Complex Molecular Scaffolds

A significant application of this compound is its use as a building block in the synthesis of supramolecular structures and complex ligands for coordination chemistry. A prominent example is its incorporation into terpyridine ligands. The compound 4'-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH) can be synthesized, where the phenol group acts as a substituent on the central pyridine ring of the terpyridine moiety. redalyc.org This can be achieved through methods like the Kröhnke synthesis or by using Suzuki cross-coupling reactions to attach the phenol group to a pre-existing bromo-terpyridine scaffold. redalyc.orgrsc.org Similarly, the 4-(pyridin-4-yl)phenoxy unit has been integrated into quinoline-based structures. nih.gov

Hantzsch-like Reactions for Dihydropyridine (B1217469) Derivatives

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that produces 1,4-dihydropyridine (B1200194) derivatives. nih.gov The reaction typically involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, commonly ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). rsc.orgbhu.ac.in

While this compound itself is not a direct reactant, a functionalized derivative can be employed as the aldehyde component. For instance, an aldehyde group can be introduced onto the phenol ring (e.g., 4-hydroxy-3-formylphenyl)pyridine), which can then participate in the Hantzsch reaction. This allows for the synthesis of complex dihydropyridine structures bearing the this compound moiety. Modern variations of this reaction often employ green chemistry principles, such as using catalysts like ceric ammonium nitrate (B79036) (CAN), microwave irradiation, or solvent-free conditions to improve efficiency and reduce reaction times. nih.govresearchgate.netjsynthchem.com

Table 3: Core Components of the Hantzsch Dihydropyridine Synthesis

| Component | General Structure/Example | Role in Reaction |

|---|---|---|

| Aldehyde | R-CHO | Provides the C4 and substituent of the dihydropyridine ring |

| β-Ketoester | Ethyl acetoacetate | Provides the C2, C3, C5, C6 atoms and ester groups |

| Nitrogen Source | Ammonium acetate | Provides the N1 atom of the dihydropyridine ring |

This interactive table details the fundamental components required for a Hantzsch-like reaction to synthesize dihydropyridine derivatives.

Green Chemistry Approaches in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org In the synthesis of pyridine derivatives like this compound, these principles are applied through various techniques, including the use of environmentally benign solvents, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation. royalsocietypublishing.orgacs.org

One notable green approach is the use of microwave-assisted synthesis, which often leads to shorter reaction times, higher yields, and purer products compared to conventional heating methods. acs.orgsbmu.ac.ir For instance, a one-pot, four-component reaction to synthesize pyridine derivatives has been successfully carried out under microwave irradiation in ethanol, a relatively green solvent. This method highlights advantages such as excellent yields (82%–94%), short reaction times (2–7 minutes), and cost-effective processing. acs.org

Furthermore, solvent-free synthesis represents a significant step forward in green chemistry. rsc.org The condensation reaction of aromatic ketones, aromatic aldehydes, and ammonium acetate to form trisubstituted pyridines can be effectively carried out without a solvent, particularly when using a recyclable solid acid catalyst like Montmorillonite K10 clay. scirp.org This approach not only simplifies the reaction setup and product work-up but also minimizes the generation of volatile organic waste. royalsocietypublishing.orgscirp.org

Catalytic Methods in Synthesis

Catalysis is a cornerstone of modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis of this compound and its analogues heavily relies on various catalytic systems, ranging from small organic molecules to complex transition metal species and heterogeneous solid catalysts.

Organocatalysis in this compound Synthesis

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. acs.org These catalysts offer several advantages over traditional metal-based catalysts: they are generally less toxic, stable in air and water, and often derived from readily available natural sources. acs.org Organocatalysis has become an important method for building C-C and C-heteroatom bonds. mdpi.com

While specific examples detailing the organocatalyzed synthesis of this compound are not extensively documented in the literature, the principles of organocatalysis can be applied to key bond-forming reactions in its synthesis. For instance, organocatalysts can activate substrates through various modes, including acting as Lewis bases or acids. acs.org A potential application could involve a Michael addition or a condensation reaction catalyzed by a proline derivative or a chiral amine to construct the pyridine ring or a precursor. The versatility and growing scope of organocatalysis suggest its potential for future applications in the synthesis of pyridylphenols under mild and environmentally friendly conditions. mdpi.comsemanticscholar.org

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds like this compound. wikipedia.org Palladium-catalyzed reactions are among the most efficient methods for this purpose. researchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. nobelprize.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used method that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govacs.org A key advantage of this reaction is the use of organoboron reagents, which are generally less toxic and more stable than many other organometallic compounds. nih.gov The synthesis of this compound can be achieved by coupling 4-pyridylboronic acid with a 4-halophenol (e.g., 4-bromophenol) or by reacting a 4-halopyridine with 4-hydroxyphenylboronic acid. nih.govbeilstein-journals.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org For the synthesis of this compound, a pyridylzinc halide could be coupled with a 4-halophenol. orgsyn.org The reaction is a powerful tool for preparing bipyridines and related structures under mild conditions. orgsyn.org

Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the organometallic partner, which is coupled with an organic halide or pseudohalide in the presence of a palladium catalyst and a fluoride (B91410) ion activator. organic-chemistry.orgwikipedia.org This method is an attractive alternative to other coupling reactions. The synthesis of this compound via Hiyama coupling would typically involve the reaction of a 4-pyridylsilane with a 4-halophenol. semanticscholar.org

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium. wikipedia.org Organostannanes are stable to air and moisture, and the reaction conditions are compatible with a wide range of functional groups. orgsyn.orgorganic-chemistry.org However, a significant drawback is the toxicity of the organotin compounds. wikipedia.orgorganic-chemistry.org The synthesis of this compound could be accomplished by coupling a 4-pyridylstannane with a 4-halophenol.

The table below summarizes typical conditions for these metal-catalyzed coupling reactions.

| Coupling Reaction | Catalyst (Typical) | Organometallic Reagent | Organic Halide/Triflate | Base/Activator | Solvent (Typical) |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Arylboronic acid | Aryl halide/triflate | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene, Dioxane, Water |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | Organozinc halide | Aryl halide/triflate | None required | THF, DMF |

| Hiyama | Pd(OAc)₂, PdCl₂(dppf) | Organosilane | Aryl halide/triflate | TBAF, NaOH, CsF | THF, Dioxane |

| Stille | Pd(PPh₃)₄ | Organostannane | Aryl halide/triflate | None required (LiCl additive) | Toluene, THF |

Montmorillonite K10 Clay Catalyzed Reactions

Montmorillonite K10 is a type of clay that can be used as an efficient, reusable, and environmentally friendly solid acid catalyst in organic synthesis. jocpr.comnih.gov Its catalytic activity stems from the presence of both Brønsted and Lewis acid sites on its surface. jocpr.commdpi.com These clays (B1170129) are non-corrosive, easy to handle, and inexpensive, making them attractive for green chemistry applications. scirp.org

In the context of pyridine synthesis, Montmorillonite K10 has been shown to effectively catalyze the one-pot, solvent-free synthesis of 2,4,6-trisubstituted pyridines. scirp.org This is achieved through the cyclocondensation of an aromatic ketone, an aromatic aldehyde, and ammonium acetate. Specifically, the synthesis of 4-(2,6-diphenylpyridin-4-yl)phenol, a derivative of the target compound, has been reported using this method. scirp.org The reaction proceeds with high selectivity and good to excellent yields (up to 97%). scirp.org A significant advantage of this heterogeneous catalyst is its easy recovery and reusability for several cycles without a significant loss of activity, which aligns perfectly with the principles of green chemistry. scirp.orgjocpr.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product | Yield |

| 4-hydroxyacetophenone | Benzaldehyde | Ammonium Acetate | Montmorillonite K10 | Solvent-free, Heating | 4-(2,6-diphenylpyridin-4-yl)phenol | Good to Excellent |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Studies

The FTIR spectrum of 4-(Pyridin-4-yl)phenol is characterized by absorption bands corresponding to its key functional groups: the hydroxyl (-OH) group, the phenol (B47542) ring, and the pyridine (B92270) ring. While a specific spectrum for the compound is not detailed in the available literature, the expected characteristic absorptions can be inferred from data on closely related compounds, such as 4-(2,6-diphenylpyridin-4-yl)phenol. rsc.org

The spectrum is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. Vibrations corresponding to the aromatic C-H stretching of both the pyridine and phenol rings typically appear in the 3100-3000 cm⁻¹ region.

The fingerprint region contains several key bands. The C=C and C=N stretching vibrations within the aromatic systems of the pyridine and phenol rings are expected to produce a series of sharp peaks between 1615 cm⁻¹ and 1450 cm⁻¹. For instance, a substituted pyridine derivative shows characteristic peaks at 1560 cm⁻¹ and 1512 cm⁻¹. rsc.org The in-plane bending of the O-H group and the C-O stretching of the phenol are anticipated around 1400-1200 cm⁻¹. Out-of-plane C-H bending vibrations for the substituted aromatic rings would result in absorptions in the 900-650 cm⁻¹ range, which are indicative of the substitution pattern.

Table 1: Expected FTIR Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3400 - 3200 (broad) | Phenolic -OH |

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine & Phenol Rings |

| Aromatic C=C/C=N Stretch | 1615 - 1450 | Pyridine & Phenol Rings |

| C-O Stretch | 1260 - 1180 | Phenol |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. This compound has a molecular formula of C₁₁H₉NO and a molecular weight of approximately 171.20 g/mol . sigmaaldrich.com

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 171. Due to the stability of the aromatic rings, this peak is expected to be relatively intense. Common fragmentation patterns for aromatic compounds involve the loss of small, stable neutral molecules. chemguide.co.uk For this compound, potential fragmentation could involve the loss of carbon monoxide (CO) from the phenol ring or hydrogen cyanide (HCN) from the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The monoisotopic mass of C₁₁H₉NO is 171.0684 Da. uni.lu HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass. Predicted exact masses for various adducts of this compound that could be observed in HRMS are listed below.

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 172.07570 |

| [M+Na]⁺ | 194.05764 |

| [M+K]⁺ | 210.03158 |

| [M+NH₄]⁺ | 189.10224 |

| [M-H]⁻ | 170.06114 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is influenced by the extent of conjugation. Phenol itself exhibits a maximum absorption (λmax) at approximately 275 nm. docbrown.info In this compound, the phenol and pyridine rings are conjugated, forming an extended π-electron system. This increased conjugation is expected to lower the energy gap for electronic transitions, resulting in a bathochromic shift (a shift to a longer wavelength) of the λmax compared to unsubstituted phenol. The exact position of the absorption maxima can be influenced by the solvent polarity.

X-ray Crystallography and Crystal Structure Analysis

The molecular structure of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol was unambiguously determined by single-crystal X-ray diffraction. redalyc.org The crystallographic information for this derivative has been deposited in the Cambridge Structural Database (CSD) under the deposition number 1454127. redalyc.org The analysis revealed that the asymmetric unit of the crystal contains one crystallographically independent molecule, and there are four molecules within the unit cell. redalyc.org

The crystal structure of the 4-([2,2':6',2''-terpyridin]-4'-yl)phenol derivative reveals that the molecule possesses a nearly coplanar or essentially planar geometry. redalyc.org The planarity is crucial as it affects the π-electron delocalization across the molecule. The dihedral angle, which describes the angle between the planes of two connected rings, is a key parameter in assessing this. For this derivative, the dihedral angle between the central pyridinyl ring and the attached phenolic ring is remarkably small at approximately 5.03°. redalyc.org This low angle indicates significant co-planarity, facilitating electronic communication between the two ring systems.

| Rings | Dihedral Angle (°) |

|---|---|

| Central Pyridinyl Ring and Phenolic Ring | 5.03 |

| Central Pyridinyl Ring and Flanking Pyridinyl Ring 1 | 6.05 |

| Central Pyridinyl Ring and Flanking Pyridinyl Ring 2 | 12.2 |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by non-covalent intermolecular interactions. In the crystal structure of the 4-([2,2':6',2''-terpyridin]-4'-yl)phenol derivative, two primary supramolecular features are observed: hydrogen bonding and π-π stacking interactions. redalyc.org

Hydrogen Bonding: The molecules are linked by intermolecular hydrogen bonds. Specifically, a hydrogen bond forms between the nitrogen atom of a pyridine ring on one molecule and the hydroxyl group of the phenol ring on an adjacent molecule (O-H···N). redalyc.org This interaction is a strong directional force that plays a significant role in the assembly of the molecules.

π-π Stacking: In addition to hydrogen bonding, π-π stacking interactions are present between the aromatic rings of neighboring molecules. redalyc.org These interactions contribute to the stabilization of the crystal structure, leading to the formation of column-like arrangements of molecules along the a-axis of the unit cell. redalyc.org

Computational and Theoretical Chemistry Investigations

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgmdpi.com This approach is a powerful tool in drug discovery for designing and predicting the activity of new bioactive compounds. nih.gov A QSAR model is developed by correlating calculated molecular descriptors—numerical values that quantify various aspects of a molecule's structure—with experimentally measured biological activity, such as the half-maximal inhibitory concentration (IC50). actascientific.com

While specific QSAR models focused exclusively on 4-(pyridin-4-yl)phenol were not prominently featured in the reviewed literature, the principles of QSAR are broadly applicable. A hypothetical QSAR study on a series of this compound derivatives would involve several key steps. First, a dataset of analogues with varying substituents on the phenol (B47542) or pyridine (B92270) rings would be synthesized and their biological activity against a specific target evaluated. Next, a wide range of molecular descriptors for each analogue would be calculated. These descriptors fall into several categories, including physicochemical, electronic, topological, and constitutional properties. nih.gov Finally, statistical methods like multiple linear regression or discriminant analysis would be employed to build a predictive model that links a subset of these descriptors to the observed activity. frontiersin.orgnih.gov

The resulting model could then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds. The validity of a QSAR model is typically assessed through internal and external validation techniques, such as leave-one-out cross-validation and prediction of the activity of a dedicated test set of compounds. actascientific.com

| Descriptor Category | Example Descriptors | Potential Influence on Activity |

|---|---|---|

| Physicochemical | LogP (Lipophilicity), Molar Refractivity, Polar Surface Area (PSA) | Affects membrane permeability, solubility, and binding to target sites. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Governs electrostatic interactions, reactivity, and charge transfer processes. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes molecular size, shape, and degree of branching. |

| Constitutional | Molecular Weight, Number of Hydrogen Bond Donors/Acceptors | Relates to the overall size and potential for specific interactions like hydrogen bonding. |

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to the active site of a second molecule (a receptor, typically a protein or enzyme). mdpi.comnih.gov This method is instrumental in drug discovery for elucidating binding mechanisms and for virtual screening of compound libraries to identify potential drug candidates. researchgate.net

Although specific docking studies featuring this compound as the primary ligand were not identified in the surveyed literature, the structural motifs of this compound are present in many molecules that have been the subject of such investigations. For instance, pyridine and phenol moieties are common in inhibitors of various enzymes. Docking studies on N-(pyridine-4-yl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide, a compound containing a pyridine-4-yl group, revealed its potential to bind to the PI3Kα kinase domain, where the pyridine nitrogen can act as a hydrogen bond acceptor. mdpi.com Similarly, studies on other heterocyclic compounds show that phenolic hydroxyl groups are crucial for forming hydrogen bonds with key residues in enzyme active sites, such as DNA gyrase. researchgate.net

Based on its structure, a molecular docking simulation of this compound would likely show:

The phenolic hydroxyl (-OH) group acting as a hydrogen bond donor to acceptor residues (e.g., Asp, Glu, or backbone carbonyls) or as an acceptor from donor residues (e.g., Arg, Lys, His).

The pyridine nitrogen atom acting as a strong hydrogen bond acceptor from donor residues in the binding pocket. mdpi.com

The aromatic rings participating in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

| Related Compound Class | Biological Target | Key Predicted Interactions | Typical Binding Affinity (kcal/mol) |

|---|---|---|---|

| Quinolone-Stilbenes | E. coli DNA gyraseB | Hydrogen bonding, π-π stacking | -6.9 to -7.3 researchgate.net |

| Quinolone-Carboxamides | PI3Kα Kinase | Hydrogen bonding (via pyridine N), ionic interactions | Not specified mdpi.com |

| Palladium(II) Complexes | Bacterial Proteins (e.g., from E. coli) | Arene-H interactions, side-chain acceptor interactions | -6.5 to -8.6 mdpi.com |

Studies on Intermolecular Interactions in Solution and Solid State

The study of intermolecular interactions is fundamental to understanding the properties of this compound in both solution and the solid state. These non-covalent forces dictate crystal packing, solubility, melting point, and the molecule's ability to interact with biological targets. chimia.ch The primary interactions governing the supramolecular assembly of this compound are hydrogen bonding and π-stacking.

Hydrogen bonds are the most significant directional interactions involving this compound.

O-H...N Hydrogen Bonding : The strongest and most prevalent intermolecular hydrogen bond formed by this compound is the interaction between the acidic proton of the phenolic hydroxyl group (-OH) and the basic lone pair of electrons on the pyridine nitrogen atom (N). nsysu.edu.tw This type of interaction is a classic example of a strong, charge-assisted hydrogen bond that often dictates the primary structural motif in the solid state. Studies on analogous systems, such as phenolic resins blended with poly(4-vinylpyridine), confirm that the inter-association between a phenolic -OH and a pyridine nitrogen is highly favorable and dominates over the self-association of phenol molecules. nsysu.edu.tw In a related terpyridine-phenol crystal structure, a similar intermolecular hydrogen bond between a pyridinyl nitrogen and a hydroxyl group was observed with a bond distance of 1.85(3) Å. redalyc.org

| Interaction Type | Donor-H...Acceptor | Description | Significance |

|---|---|---|---|

| Strong Hydrogen Bond | O-H...N | Interaction between the phenolic hydroxyl group and the pyridine nitrogen. | Primary driving force for supramolecular assembly and crystal formation. nsysu.edu.tw |

| Weak Hydrogen Bond | C-H...π | Interaction between an aromatic C-H bond and the face of a pyridine or phenol ring. | Contributes to the stability and specific geometry of the crystal packing. |

Pi-stacking (π...π) interactions are non-covalent interactions that occur between aromatic rings. libretexts.org In this compound, these interactions can arise between the phenol and/or pyridine rings of adjacent molecules.

These interactions are highly dependent on geometry. While a direct face-to-face "sandwich" arrangement is often electrostatically unfavorable, a parallel-displaced arrangement, where the rings are offset, is common and attractive. libretexts.org Another favorable geometry is the T-shaped or edge-to-face interaction, where the edge (the partially positive hydrogens) of one ring points towards the face (the partially negative π-electrons) of another.

In the solid state, π-stacking interactions work in concert with hydrogen bonds to create a stable, three-dimensional architecture. Evidence from a structurally similar 4-([2,2':6',2''-terpyridin]-4'-yl)phenol shows that molecules are linked by both hydrogen bonds and π-π stacking interactions, with a measured π-π interaction distance of 3.52(3) Å. redalyc.org Furthermore, studies investigating the interaction between various phenols and 4,4'-bipyridine in solution using 1H NMR have demonstrated the existence of π-π stacking, which causes shifts in the proton signals. researchgate.net

| Interaction Type | Interacting Moieties | Common Geometries | Example Distance |

|---|---|---|---|

| π...π Stacking | Phenol-Phenol, Pyridine-Pyridine, Phenol-Pyridine | Parallel-displaced, T-shaped (edge-to-face) libretexts.org | 3.52(3) Å (in a related terpyridine-phenol compound) redalyc.org |

Coordination Chemistry and Supramolecular Assembly

Ligand Design and Coordination with Metal Ions

The dual functionality of 4-(Pyridin-4-yl)phenol allows it to be incorporated into various ligand designs, from simple monodentate linkers to complex polydentate and ditopic systems.

The pyridine (B92270) ring is a fundamental heterocyclic building block in coordination chemistry. The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is available for donation to a metal center, making it an effective Lewis base. jscimedcentral.com In this compound, the pyridine moiety typically functions as a monodentate, N-donor ligand. jscimedcentral.com This coordination behavior is foundational to the construction of more complex assemblies. Pyridine and its derivatives are widely used as ligands because they can form stable complexes with a vast range of transition metals. jscimedcentral.comwikipedia.org The electronic properties of the resulting metal complex can be tuned by the substituents on the pyridine ring, although in the case of this compound, the primary role is often as a structural linker.

A significant application of the this compound motif is its incorporation into larger, multidentate ligand systems, most notably terpyridine derivatives. The compound 4-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH) is a prime example, where the 4-hydroxyphenyl group is attached at the 4'-position of a 2,2':6',2''-terpyridine core. redalyc.orgunal.edu.co This creates a versatile tridentate ligand that strongly chelates to a single metal center via its three pyridine nitrogen atoms, while presenting the phenol (B47542) group for further functionalization or secondary interactions. redalyc.orguav.ro

The synthesis of such derivatives is often achieved through a one-pot Kröhnke condensation, reacting 2-acetylpyridine with 4-hydroxybenzaldehyde in the presence of a base and ammonia (B1221849). redalyc.orgunipv.it This method provides a direct route to 4'-aryl substituted terpyridines. redalyc.org

Structural analysis of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol reveals key features about its conformation and potential for building larger structures.

| Parameter | Value | Significance |

|---|---|---|

| Dihedral Angle (Central Pyridinyl vs. Phenolic Ring) | ~5.03° | Indicates a high degree of planarity, facilitating π-π stacking interactions. redalyc.org |

| Dihedral Angles (within Terpyridine Moiety) | ~6.05° and ~12.2° | Shows slight twisting of the outer pyridine rings relative to the central one. redalyc.org |

| Intermolecular Interactions | Hydrogen bonds and π-π stacking | These interactions are crucial for the formation of its crystal lattice and supramolecular assemblies. redalyc.org |

A ditopic ligand possesses two distinct, spatially separated binding sites. This compound can be considered a simple N,O-ditopic ligand, capable of coordinating to one metal center via the pyridine nitrogen and another (or the same) via the deprotonated phenolic oxygen. More commonly, it is used as a precursor to construct more complex ditopic ligands.

For instance, two units of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol can be linked together through their phenol groups by a flexible spacer. uav.ro This creates a sophisticated ditopic ligand with two tridentate terpyridine binding sites, capable of coordinating two separate metal centers to form dinuclear complexes or extended one-dimensional chains. uav.ronih.gov The design of such ligands is central to building predictable supramolecular architectures and coordination polymers. nih.gov

Synthesis and Characterization of Metal Complexes

The coordination of ligands like this compound and its derivatives with metal ions leads to the formation of discrete metal complexes, coordination polymers, and metal-organic frameworks (MOFs). These materials are typically synthesized under solvothermal conditions and characterized by techniques such as single-crystal X-ray diffraction. mdpi.combohrium.com

Coordination polymers (CPs) are extended structures formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). frontiersin.org The this compound unit is an excellent candidate for a linker in CPs and MOFs due to its rigidity and well-defined coordination vector through the pyridine nitrogen. mdpi.comfrontiersin.org

Derivatives of this compound have been successfully employed to construct robust frameworks. For example, porphyrins functionalized with four 4-((pyridin-4-yl)phenyl) groups at their periphery have been used as tetratopic linkers. When reacted with cobalt ions, these linkers assemble into a new Co-based metal-organic framework, "Co-MTPhPyP". mdpi.com Similarly, the ditopic terpyridine ligand 4′-pyridyl-2,2′:6′,2′′-terpyridine (a structural isomer of the phenol derivative) readily assembles with iron(II) salts to form a 2D grid-like framework that stacks to create a 3D porous material. nih.govrsc.org This demonstrates how the directional information encoded in the pyridyl-based ligand dictates the dimensionality and topology of the resulting framework. nih.gov

Self-assembly is the spontaneous organization of individual components into ordered structures, driven by non-covalent interactions. frontiersin.org In the context of this compound, the primary driving forces for self-assembly are coordination bonds between the pyridine nitrogen and metal ions, as well as hydrogen bonds involving the phenol group. researchgate.net

The formation of coordination polymers and MOFs is a quintessential example of a self-assembly process. frontiersin.orgnih.gov The specific geometry of the ligand and the preferred coordination number and geometry of the metal ion work in concert to direct the assembly towards a thermodynamically stable, ordered structure. nih.gov In the crystal structure of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, intermolecular hydrogen bonds and π-π stacking interactions are key to organizing the molecules in the solid state, illustrating the importance of weaker forces in directing supramolecular architecture. redalyc.org

Applications in Materials Science and Optoelectronics

The bifunctional nature of this compound, featuring both a hydrogen-bond-donating phenol group and a metal-coordinating pyridine group, makes it and its derivatives valuable ligands in the construction of advanced materials. Research has particularly focused on derivatives like 2,5-di(pyridin-4-yl)phenol, which incorporates multiple coordination sites, leading to the development of novel functional materials with significant potential in optoelectronics.

Development of Functional Materials

The strategic use of pyridyl-phenol ligands has led to the creation of sophisticated functional materials, such as coordination polymers (CPs). CPs are a class of materials formed by the self-assembly of metal ions and organic ligands, creating one-, two-, or three-dimensional networks. These materials are of great interest due to their tunable structures and properties.

A notable example is the synthesis of a Zinc(II)-based coordination polymer, formulated as [Zn(BrIP)(DA)·0.3DMF], which incorporates 2,5-di(pyridin-4-yl)phenol (DA) as a key structural ligand. researchgate.net In this architecture, the Zn(II) metal centers are linked by two different organic ligands: 5-bromoisophthalate (BrIP) and 2,5-di(pyridin-4-yl)phenol. The resulting structure is a multidimensional framework designed to exhibit specific photoluminescent properties, making it a functional material tailored for sensing applications. researchgate.net The incorporation of the pyridyl-phenol moiety is crucial for both the structural integrity of the polymer and its ultimate function.

Optoelectronic Devices

The functional materials derived from pyridyl-phenol ligands have direct applications in the field of optoelectronics, particularly in the development of chemical sensors. Optoelectronic devices are systems that detect or create light, and luminescent chemical sensors are a prime example.

The aforementioned Zn(II) coordination polymer, [Zn(BrIP)(DA)·0.3DMF], has been successfully utilized as a turn-off photoluminescent sensor for the detection of hydroxide (OH⁻) anions in aquatic environments. researchgate.net When the material is exposed to OH⁻, its fluorescence emission is quenched or "turned off." This response is both selective and sensitive, allowing for the quantification of the anion. The performance of this sensor is characterized by a low limit of detection (LOD) and a high Stern-Volmer constant (Ksv), which indicates a strong quenching efficiency. researchgate.net Furthermore, the sensing process is reversible; the emission can be restored by introducing p-hydroxybenzoic acid, demonstrating the potential for creating reusable sensing devices. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Analyte | Hydroxide Anion (OH⁻) | Target species for detection. |

| Sensing Mechanism | Turn-Off Photoluminescence | Fluorescence intensity decreases upon analyte binding. |

| Limit of Detection (LOD) | 1.64 x 10⁻⁴ M | Indicates high sensitivity to the analyte. |

| Stern-Volmer Constant (Ksv) | 2.62 x 10⁴ M⁻¹ | Measures the efficiency of the quenching process. |

Luminescent Properties and Tuning by Metal Ions

The coordination of pyridyl-phenol ligands to metal ions is a powerful strategy for creating and tuning luminescent properties. The choice of the metal ion and the ligand's structure dictates the resulting photophysical characteristics, such as emission wavelength and quantum yield. nih.gov

In the case of the [Zn(BrIP)(DA)·0.3DMF] coordination polymer, the framework itself is inherently luminescent, which is a prerequisite for its function as a sensor. researchgate.net The luminescence arises from electronic transitions within the coordinated organic ligands, modulated by the Zn(II) metal center.

The "tuning" of this luminescence is demonstrated by its interaction with external species. The coordination environment around the metal ion is sensitive to the presence of hydroxide anions. When OH⁻ is introduced, it interacts with the material, forming a complex denoted as 1@OH⁻. researchgate.net This interaction perturbs the electronic structure of the coordination polymer, leading to a non-radiative decay pathway that quenches the fluorescence. This turn-off response is a clear example of tuning the material's optical properties through chemical stimuli. The ability to restore the emission with p-hydroxybenzoic acid further highlights the dynamic and tunable nature of the luminescent properties of such metal-coordinated systems. researchgate.net

| Compound Name | Role/Context |

|---|---|

| This compound | Parent compound of interest. |

| 2,5-di(pyridin-4-yl)phenol (DA) | Ligand used in the synthesis of the functional coordination polymer. researchgate.net |

| 5-bromoisophthalate (BrIP) | Co-ligand in the Zn(II) coordination polymer. researchgate.net |

| [Zn(BrIP)(DA)·0.3DMF] | The functional Zn(II)-based coordination polymer studied for sensing. researchgate.net |

| p-hydroxybenzoic acid | Compound used to restore the luminescence of the sensor. researchgate.net |

Medicinal Chemistry and Biological Activity Investigations

Building Block for Pharmaceutical Compounds

The 4-(pyridin-4-yl)phenol scaffold is a valuable starting point for the synthesis of a diverse array of pharmaceutical compounds. The presence of the reactive hydroxyl group on the phenol (B47542) ring and the nitrogen atom in the pyridine (B92270) ring allows for a multitude of chemical modifications, enabling the creation of extensive compound libraries for drug discovery. nih.govnih.gov The pyridine moiety, a common feature in many FDA-approved drugs, often enhances the pharmacological properties of a molecule due to its ability to form hydrogen bonds and its weak basicity, which can improve aqueous solubility. nih.gov

The phenol group, also a key component in numerous bioactive molecules, provides a site for etherification, esterification, or the introduction of other functional groups to modulate the compound's pharmacokinetic and pharmacodynamic profiles. researchgate.net The rigid structure of the biphenyl-like core of this compound provides a defined orientation for these appended functional groups, which is crucial for specific interactions with biological targets. nih.gov This scaffold has been utilized in the synthesis of compounds targeting a range of diseases, underscoring its importance as a foundational element in medicinal chemistry. nih.govnih.gov

Anticancer Activity and Mechanisms

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting a variety of mechanisms to thwart the growth and proliferation of cancer cells. nih.govnih.gov The anticancer activity of phenolic compounds is well-documented, and the inclusion of the pyridine ring can further enhance this effect. nih.govnih.gov Research has shown that compounds bearing this scaffold can influence multiple facets of cancer cell biology, from the modulation of critical biochemical pathways to the induction of programmed cell death.

Modulation of Biochemical Pathways

Phenolic compounds are known to exert their anticancer effects by intervening in various signaling pathways that are often dysregulated in cancer. mdpi.com These pathways can include those responsible for cell proliferation, survival, and metastasis. mdpi.com For instance, certain phenolic derivatives have been shown to influence the insulin-like growth factor 1 receptor (IGF-1R) signaling pathway, which plays a crucial role in the growth and survival of cancer cells. mdpi.com

Furthermore, the pyridine moiety can contribute to the modulation of biochemical pathways by interacting with key enzymes and receptors within these cascades. nih.gov The ability of the this compound scaffold to be chemically modified allows for the fine-tuning of its interaction with specific targets within these pathways, offering the potential to develop highly selective and potent anticancer agents. While direct studies on this compound's modulation of specific pathways are emerging, the known activities of related phenolic and pyridine-containing compounds suggest a high likelihood of interference with critical cancer-related signaling cascades. nih.govmdpi.com

Enzyme and Receptor Interactions

The biological activity of this compound derivatives is often mediated through their interaction with specific enzymes and receptors that are pivotal in cancer progression. The pyridine ring can act as a hydrogen bond acceptor, facilitating binding to the active sites of enzymes or the ligand-binding domains of receptors. nih.gov

One notable area of investigation is the interaction of these compounds with steroid hormone receptors. Due to their structural similarities to steroid hormones, derivatives of this compound have been explored for their potential to bind to estrogen and androgen receptors, which could be beneficial in the treatment of hormone-dependent cancers. nih.gov Additionally, the phenolic hydroxyl group can play a crucial role in these interactions, mimicking the hydroxyl groups present in natural ligands. nih.gov The ability of this scaffold to interact with a variety of enzymatic and receptor targets highlights its potential for the development of targeted cancer therapies.

Induction of Cell Death and Apoptosis

A key mechanism through which many anticancer compounds exert their effects is the induction of apoptosis, or programmed cell death, in cancer cells. Phenolic compounds, in particular, have been widely studied for their pro-apoptotic capabilities. nih.govnih.gov They can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov

Derivatives of this compound are anticipated to share these pro-apoptotic properties. Studies on related phenolic compounds have shown that they can induce apoptosis by increasing the ratio of pro-apoptotic to anti-apoptotic proteins (such as Bax/Bcl-2), leading to the activation of caspases, the executioners of apoptosis. mdpi.comsemanticscholar.org The cytotoxic effects of these compounds are often selective for cancer cells, with less impact on normal, healthy cells. nih.govsemanticscholar.org The induction of apoptosis is a critical endpoint for cancer therapeutics, and the this compound scaffold holds promise for the development of new apoptosis-inducing agents. nih.govnih.gov

Inhibition of Specific Kinases (e.g., ROS1 kinase, CDKs)

Kinases are a class of enzymes that play a central role in cell signaling and are frequently overactive in cancer. As such, they are a major target for anticancer drug development. The pyridine scaffold is a common feature in many kinase inhibitors. nih.gov While direct evidence for this compound as a potent inhibitor of ROS1 kinase or cyclin-dependent kinases (CDKs) is still under investigation, the structural motifs present in this compound are found in known kinase inhibitors.

For example, pyrazole (B372694) derivatives, which are also nitrogen-containing heterocycles, have been shown to inhibit CDKs and other kinases like FLT3. nih.gov The planarity of the aromatic system and the potential for hydrogen bonding from the pyridine and phenol moieties are features that can facilitate binding to the ATP-binding pocket of kinases. The development of this compound derivatives as kinase inhibitors is an active area of research, with the aim of creating targeted therapies that can block the uncontrolled proliferation of cancer cells driven by aberrant kinase activity. nih.govnih.gov

Steroid Sulfatase Inhibition

A particularly promising area of research for derivatives of the this compound scaffold is their potent inhibition of steroid sulfatase (STS). nih.govnih.gov STS is a crucial enzyme in the biosynthesis of active estrogens and androgens from their inactive sulfate (B86663) precursors. nih.govnih.gov In hormone-dependent cancers, such as breast and prostate cancer, the local production of these hormones can fuel tumor growth. nih.gov Therefore, inhibiting STS is an attractive therapeutic strategy.

Researchers have developed a series of sulfamoylated derivatives based on a scaffold very similar to this compound, specifically 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol. nih.gov The addition of a sulfamate (B1201201) group to the phenolic hydroxyl is key to their mechanism of action, as it is believed to mimic the sulfate group of the natural STS substrates, leading to irreversible inhibition of the enzyme. nih.govnih.gov These compounds have shown remarkable potency, with some derivatives exhibiting inhibitory activity in the nanomolar range, significantly more potent than the reference inhibitor Irosustat. nih.gov The most active compounds from these studies have also demonstrated significant tumor growth inhibition in in vivo models of breast cancer. nih.gov

Below is a data table summarizing the STS inhibitory activity of selected sulfamoylated derivatives with a similar core structure to this compound.

| Compound ID | Modifications | STS Inhibitory Activity (IC₅₀ in nM) | Reference |

| 5l | 3,5-difluorophenyl at the triazole ring | 36.78 (enzymatic assay) | nih.gov |

| 5l | 3,5-difluorophenyl at the triazole ring | 0.21 (in MCF-7 cells) | nih.gov |

| Irosustat | Reference Inhibitor | 1.06 (in MCF-7 cells) | nih.gov |

This potent and specific inhibition of STS by derivatives structurally related to this compound highlights a highly promising avenue for the development of novel endocrine therapies for hormone-dependent cancers. nih.govnih.gov

Antimicrobial and Antifungal Properties

Derivatives of this compound have been investigated for their ability to inhibit the growth of various pathogenic microbes, including bacteria and fungi. The core structure, combining a phenol and a pyridine ring, is a common feature in compounds with antimicrobial potential. nih.gov

Research into pyridine-containing compounds has demonstrated a range of activities. For instance, certain 4-hydroxy-4-(pyridyl)alk-3-en-2-ones, which are derivatives, have shown weak antimicrobial effects against both Gram-positive and Gram-negative bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nih.gov Similarly, various N-alkylated pyridine-based organic salts have been synthesized and tested, with some showing notable antibacterial and antibiofilm activity against S. aureus and E. coli. nih.gov

In the realm of antifungal research, pyridine Schiff bases, which incorporate a phenol ring, have been a subject of study. The nitrogen atom in the pyridine ring is often considered crucial for the antifungal effect. frontiersin.org Studies on specific fluorinated phenol derivative pyridine Schiff bases have shown that substitutions on the phenolic ring significantly influence the antifungal activity against species like Cryptococcus. frontiersin.org For example, a derivative with two fluorine atoms on the phenolic ring demonstrated a significant antifungal effect, whereas a similar compound with only one fluorine did not. frontiersin.org Other research has explored 1,3,4-oxadiazole (B1194373) derivatives containing a pyridin-4-yl moiety, which have shown activity against various Mycobacterium strains. mdpi.com

Table 1: Antimicrobial and Antifungal Activity of Selected Pyridine Derivatives

| Compound/Derivative Type | Target Organism(s) | Observed Activity/Potency | Reference |

|---|---|---|---|

| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1) | Cryptococcus neoformans, Cryptococcus gattii | Exhibits significant antifungal effect. | frontiersin.org |

| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol (F2) | Cryptococcus neoformans, Cryptococcus gattii | Does not exert a significant antifungal effect. | frontiersin.org |

| N-alkylated pyridine-based organic salts (e.g., compound 66) | S. aureus, E. coli | MIC values of 56 ± 0.5% against S. aureus and 55 ± 0.5% against E. coli at 100 µg/mL. | nih.gov |

| 4-Hydroxy-4-(pyridyl)alk-3-en-2-ones | Gram-positive and Gram-negative bacteria | Weak antimicrobial activity. | nih.gov |

| Pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide derivatives | Mycobacterium strains | MIC = 3.90 µg/mL. | mdpi.com |

Antiviral Activity (e.g., Anti-HIV)

The pyridine scaffold is a key component in a number of compounds developed as antiviral agents. nih.gov A significant area of this research has focused on the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus (HIV). nih.gov Pyridinone derivatives, for example, have been designed as potent and specific inhibitors of HIV-1 replication by targeting the reverse transcriptase enzyme. nih.gov These compounds function non-competitively with respect to the natural substrate and are specific to HIV-1, not inhibiting HIV-2. nih.gov

Beyond HIV, research has extended to other viruses. For instance, new derivatives of 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have been synthesized and tested for their inhibitory effects on Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV). researchgate.net Certain compounds in this series demonstrated notable antiviral activity against these viruses without showing toxicity to the host cells. researchgate.net The development of cyclotriazadisulfonamide (B1668197) (CADA) compounds, which can feature a fused pyridine ring, represents another approach. These molecules act as HIV entry inhibitors by down-modulating the human cell-surface CD4 protein, which is essential for the virus to enter host cells. nih.gov

Table 2: Antiviral Activity of Selected Pyridine Derivatives

| Compound/Derivative Series | Target Virus | Mechanism of Action | Potency (EC50) | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridine derivative (Compound 3f) | Mayaro virus (MAY) | Inhibition of viral replication | 2.2 µM | researchgate.net |

| Pyrazolo[3,4-b]pyridine derivative (Compound 3a) | Vesicular stomatitis virus (VSV) | Inhibition of viral replication | 4.8 µM | researchgate.net |

| Pyrazolo[3,4-b]pyridine derivative (Compound 2d) | Herpes simplex virus type 1 (HSV-1) | Inhibition of viral replication | 6.8 µM | researchgate.net |

| Curie-pyridinone compounds | HIV-1 | Non-nucleoside reverse transcriptase inhibition | Potent inhibitors | nih.gov |

| Cyclotriazadisulfonamide (CADA) compounds | HIV | CD4 down-modulation (Entry inhibition) | Varies by derivative | nih.gov |

Anti-inflammatory and Analgesic Properties

The inhibition of cyclooxygenase (COX) enzymes is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The pyridine ring is a structural component in various compounds designed as anti-inflammatory agents. Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibition. nih.gov

One such area of research involves 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines. A series of these compounds were designed, synthesized, and evaluated for their ability to inhibit COX-1 and COX-2. The results indicated that these compounds are selective COX-2 inhibitors. nih.gov Docking studies showed that the molecules fit well into the COX-2 active site, with the methylsulfonyl (SO2Me) group inserting into a secondary pocket. nih.gov The most potent compound from this series demonstrated a very low IC50 value for COX-2 and a high selectivity index, indicating strong and specific inhibition. nih.gov Further in vivo testing using the formalin test, which assesses antinociceptive activity, showed that several of these derivatives possessed significant activity compared to the control group. nih.gov

Table 3: COX-2 Inhibition by Imidazo[1,2-a]pyridine Derivatives

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | 0.07 | 35.6 | 508.6 | nih.gov |

| Celecoxib (Reference Drug) | 0.09 | 40.5 | 450.0 | nih.gov |

Neurodegenerative Disease Research

The structural features of this compound are relevant to the design of multi-target-directed ligands (MTDLs) for neurodegenerative conditions like Alzheimer's disease. explorationpub.com Alzheimer's is a complex disease characterized by multiple pathological factors, including the aggregation of amyloid-beta (Aβ) peptides, neuroinflammation, oxidative stress, and dysregulation of metal ions. explorationpub.comnih.gov

Researchers have synthesized novel 1-phenyl-3-hydroxy-4-pyridinone derivatives designed to act as multifunctional agents. nih.gov These compounds incorporate the 3-hydroxy-4-pyridinone moiety, known for its metal-chelating properties, into scaffolds with other functionalities. One promising compound from this series not only demonstrated potent inhibition of Aβ aggregation but also exhibited good copper and iron chelating properties and significant radical scavenging activity. nih.gov Furthermore, this compound showed suitable pharmacokinetic properties and the ability to cross the blood-brain barrier in vivo. nih.gov

Another line of research has focused on 4-N-phenylaminoquinoline derivatives. These compounds have been investigated for their ability to inhibit cholinesterases (AChE and BChE), scavenge free radicals, and chelate biometals. nih.gov One derivative, in particular, showed potent inhibition of both AChE and BChE, comparable to the reference drug galantamine. nih.gov Molecular docking studies suggested this compound binds to both the catalytic and peripheral anionic sites of AChE. nih.gov

Table 4: Activity of Pyridine Derivatives in Alzheimer's Disease Models

| Compound/Derivative Type | Target/Activity | Potency (IC50 / EC50) | Reference |

|---|---|---|---|

| 1-Phenyl-3-hydroxy-4-pyridinone derivative (Compound 5c) | Aβ(1-42) aggregation inhibition | Efficient capability to interrupt fibril formation | nih.gov |

| 1-Phenyl-3-hydroxy-4-pyridinone derivative (Compound 5c) | Metal Chelation | Good copper and iron chelating properties | nih.gov |

| 4-N-phenylaminoquinoline derivative (Compound 11j) | eeAChE Inhibition | 1.20 µM | nih.gov |

| 4-N-phenylaminoquinoline derivative (Compound 11j) | eqBChE Inhibition | 18.52 µM | nih.gov |

| 4-N-phenylaminoquinoline derivative (Compound 11l) | DPPH Radical Scavenging | 0.328 µM (EC50) | nih.gov |

Sensor Development, including pH Sensing

The pyridine-phenolic structure is a valuable platform for developing chemical sensors, particularly fluorescent probes. lanl.govresearchgate.net The photophysical properties of these molecules can change significantly in response to their chemical environment, such as alterations in pH or the presence of metal ions. rsc.org

Derivatives of this compound have been explored as fluorescent chemosensors for pH. rsc.org The fluorescence intensity of certain phenol-pyridine compounds is highly dependent on the protonation state of the phenolic hydroxyl group. In acidic conditions, the compound may show low fluorescence, while in alkaline conditions, deprotonation of the phenol leads to a significant enhancement in fluorescence intensity. rsc.org This "turn-on" fluorescence makes them effective for monitoring pH changes. For example, two chemosensors based on 4-methyl-2,6-diformylphenol and aminopyridine showed a 66-fold and 195-fold increase in fluorescence intensity, respectively, as the pH was increased from 4.0 to 10.0. rsc.org The pKa values for these compounds were determined to be 7.15 and 6.57, respectively, which is a physiologically relevant range. rsc.org This property has been utilized to discriminate between normal cells (pH ~7.4) and cancer cells, which often have a more acidic microenvironment. rsc.org

Beyond pH sensing, pyridine-based fluorophores have been developed as optical sensors for detecting substances like benzene (B151609) in gasoline. mdpi.com The interaction between the solvent and the fluorophore plays a crucial role in the deactivation of its excited state, leading to changes in fluorescence that can be correlated with the concentration of the analyte. mdpi.com

Table 5: Properties of Pyridine-Phenol Based pH Sensors

| Sensor Compound | Sensing Target | Sensing Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde (HM-2py-B) | pH | Fluorescence enhancement upon deprotonation | pKa = 7.15; 66-fold fluorescence increase (pH 4.0 to 10.0) | rsc.org |

| 2-hydroxy-5-methyl-3-((pyridin-3-ylimino)methyl)benzaldehyde (HM-3py-B) | pH | Fluorescence enhancement upon deprotonation | pKa = 6.57; 195-fold fluorescence increase (pH 4.0 to 10.0) | rsc.org |

| Imine-coupled phenol derivatives (HBANP) | pH | Colorimetric and absorption changes | Colorless in acid, yellow in neutral, red in alkaline media. | nih.gov |

Crystal Engineering and Polymorphism Studies

Additional Research Areas and Potential Applications

Use as Charge-Tagged Catalysts for Mechanistic Studies

While direct evidence for 4-(pyridin-4-yl)phenol as a charge-tagged catalyst is not prevalent, the principle of using tagged catalysts for mechanistic studies is well-established. Pyridine (B92270) derivatives are known to act as catalysts in various reactions. chemscene.com The presence of the pyridyl nitrogen allows for quaternization, introducing a permanent positive charge. This "charge tag" can be used to facilitate catalyst recovery or to monitor reaction mechanisms using techniques like mass spectrometry.

Applications in Artificial Light-Harvesting Systems

Artificial light-harvesting systems aim to mimic the natural process of photosynthesis. maynoothuniversity.ie Pyridine-containing ligands are utilized in the construction of supramolecular frameworks that can act as energy donors in these systems. nih.gov The unique photophysical properties of such compounds allow for efficient energy transfer to an acceptor molecule. rsc.org These systems have potential applications in solar energy conversion and photocatalysis. rsc.org

Role in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comencyclopedia.pub The pyridine and phenol (B47542) moieties of this compound make it a suitable candidate as an organic linker for the synthesis of MOFs. mdpi.com The nitrogen atom of the pyridine can coordinate to the metal center, while the phenolic hydroxyl group can also participate in coordination or act as a site for post-synthetic modification. Such MOFs can have applications in gas storage, separation, and catalysis. mdpi.com

Development of pH Indicators

The structure of this compound, containing both an acidic phenol group and a basic pyridine group, suggests its potential as a pH indicator. scbt.com Compounds like phenol red, which also contain a phenolic structure, exhibit a distinct color change in response to pH variations. nih.gov It is plausible that the protonation state of this compound would change with pH, leading to a change in its UV-visible absorption spectrum and thus a visible color change. researchgate.netsaudijournals.com

Investigation of Non-linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems and donor-acceptor groups can exhibit significant non-linear optical (NLO) properties. jhuapl.edudtic.mil The structure of this compound, with the electron-donating hydroxyl group (donor) and the electron-withdrawing pyridine ring (acceptor), fits this molecular design paradigm. dtic.mil Such materials are of interest for applications in optical communications, optical computing, and optical limiting. researchgate.netunt.edu

Q & A

Q. What are the common synthetic routes for 4-(Pyridin-4-yl)phenol, and how can reaction yields be optimized?

- Methodology : this compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling between pyridinyl boronic acids and halogenated phenols is widely used. Automated flash chromatography (PE/EtOAc solvent systems) can purify the product, achieving yields up to 34% under optimized conditions . Key parameters include catalyst loading (e.g., Pd-based catalysts), reaction temperature (80–120°C), and stoichiometric ratios of reactants.

- Data Contradictions : Variations in yield often arise from impurities in boronic acid precursors or incomplete deprotection of hydroxyl groups. Validate purity via HPLC and adjust catalyst-to-substrate ratios iteratively.

Q. How can spectroscopic techniques (NMR, XRD) characterize this compound’s structure and purity?

- Methodology :

- 1H/13C NMR : Predict chemical shifts using computational tools (e.g., ACD/Labs) and compare with experimental data. For this compound, expect aromatic proton signals at δ 6.8–8.5 ppm and hydroxyl protons near δ 5.0 ppm (solvent-dependent) .

- XRD : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. Use empirical absorption corrections (spherical harmonics) to address anisotropic diffraction effects .

Q. What are the dominant chemical reactions involving this compound in organic synthesis?

- Methodology : The phenol moiety undergoes electrophilic substitutions (e.g., sulfonation, nitration), while the pyridinyl group participates in coordination chemistry. For Friedel-Crafts alkylation, use Fe/Cr mixed oxide catalysts in fluidized-bed reactors to enhance regioselectivity . Monitor reaction progress via TLC with UV quenching.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in this compound’s supramolecular packing?

- Methodology : Use SHELXD for phase determination and SHELXL for refinement. For macromolecular applications (e.g., MOFs/COFs), integrate SHELXPRO to model hydrogen-bonding networks. Address twinning or high-resolution data discrepancies via iterative least-squares refinement .

Q. What computational strategies predict this compound’s bioactivity in molecular docking studies?

- Methodology :

- Docking : Use AutoDock Vina with force fields (e.g., AMBER) to simulate interactions with targets like p38 MAPK. For analogues (e.g., SB202190, containing this compound), validate binding poses via MD simulations .

- ADMET Prediction : Apply QSAR models in Schrödinger Suite to assess solubility and metabolic stability, referencing thermochemistry data (ΔrH° values) for reaction feasibility .

Q. How do contradictory bioactivity results arise in this compound derivatives, and how can they be resolved?

- Case Study : Derivatives like compound 10 (a triazolyl-phenol analog) show variable biofilm inhibition in Pseudomonas aeruginosa. Contradictions stem from assay conditions (e.g., tobramycin synergy, pH-dependent solubility). Replicate experiments under controlled oxygen levels and use LC-MS to quantify intracellular concentrations .

Q. What experimental protocols validate this compound’s role in environmental or biomarker studies?

- Methodology :

- Environmental Analysis : Use GC-MS with solid-phase microextraction (SPME) to detect trace amounts in water. Calibrate against certified reference materials (e.g., NIST Standard Reference Database 69) .

- Biomarker Quantification : Employ isotope dilution mass spectrometry (IDMS) for urinary metabolites. Cross-validate with NMR reproducibility data to minimize matrix effects .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。